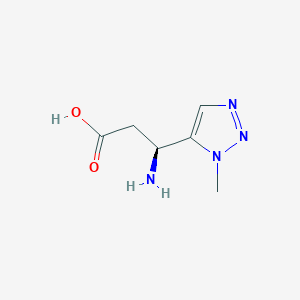(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC20365255
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N4O2 |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
| Standard InChI Key | KLKBXEMKVRZNHY-BYPYZUCNSA-N |
| Isomeric SMILES | CN1C(=CN=N1)[C@H](CC(=O)O)N |
| Canonical SMILES | CN1C(=CN=N1)C(CC(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s backbone consists of a propanoic acid chain, with an amino group (-NH) and a 1-methyl-1H-1,2,3-triazole ring substituted at the third carbon. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, adopts a 1,2,3-triazole configuration, distinguishing it from 1,2,4-triazole isomers. The methyl group at the first position of the triazole enhances metabolic stability by reducing susceptibility to oxidative degradation.
The stereochemistry at the third carbon is critical: the (S)-configuration ensures spatial alignment compatible with chiral biological receptors, such as enzymes and G-protein-coupled receptors. This enantiomeric specificity is corroborated by the compound’s isomeric SMILES notation (), which explicitly denotes the S-configuration.
Electronic and Steric Properties
The triazole ring contributes to the compound’s electronic profile through its conjugated π-system, enabling π-π stacking interactions with aromatic residues in proteins. Additionally, the nitrogen atoms in the triazole serve as hydrogen bond acceptors, facilitating interactions with polar residues in binding pockets. The methyl group introduces steric bulk, potentially shielding the triazole from nucleophilic attack and enhancing lipophilicity.
Synthesis and Industrial Production
Click Chemistry Approaches
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid predominantly employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry". This reaction couples an azide-bearing precursor with a propiolic acid derivative, forming the triazole ring under mild, aqueous conditions. A typical protocol involves:
-
Azide Preparation: Reaction of a β-amino acid derivative with sodium azide.
-
Alkyne Activation: Functionalization of propiolic acid with a propargyl group.
-
Cycloaddition: Catalysis by copper(I) iodide in the presence of a stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine).
The reaction proceeds with high regioselectivity, favoring the 1,4-disubstituted triazole isomer, and achieves yields exceeding 80% under optimized conditions.
Scalability and Green Chemistry
Industrial-scale production leverages continuous-flow reactors to enhance heat and mass transfer, reducing reaction times from hours to minutes. Microwave-assisted synthesis has also been explored, offering rapid heating and improved energy efficiency. These methods align with green chemistry principles by minimizing solvent waste and energy consumption.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) but exhibits limited solubility in water (<1 mg/mL at 25°C). Stability studies under accelerated conditions (40°C, 75% relative humidity) show no degradation over 30 days, suggesting suitability for long-term storage.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3300 cm (N-H stretch), 1700 cm (C=O stretch), and 1600 cm (triazole C=N stretch).
-
NMR Spectroscopy: NMR (400 MHz, DO) δ 7.82 (s, 1H, triazole-H), 3.90 (s, 3H, CH), 3.45 (dd, 1H, CH), 2.60 (dd, 1H, CH), 2.30 (dd, 1H, CH).
Comparative Analysis with Structural Analogues
Thiazole-Containing Variant
(3S)-3-Amino-3-(1,3-thiazol-2-yl)propanoic acid (CAS 1568228-26-1) replaces the triazole with a thiazole ring . The sulfur atom in the thiazole enhances electronegativity, altering binding kinetics but reducing metabolic stability compared to the triazole analogue .
2-Methyltriazole Derivative
The 2-methyl-2H-1,2,3-triazol-4-yl variant (CAS 1841296-04-5) shifts the methyl group to the triazole’s second position, sterically hindering access to the N3 atom and diminishing hydrogen-bonding capacity .
Future Research Directions
-
Pharmacokinetic Profiling: Evaluate oral bioavailability and blood-brain barrier penetration.
-
Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) to optimize target affinity.
-
Clinical Translation: Assess toxicity profiles and efficacy in animal models of infection or cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume